![molecular formula C13H10N2O B6332139 2-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]propanedinitrile CAS No. 136795-66-9](/img/structure/B6332139.png)
2-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]propanedinitrile
Overview
Description
2-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]propanedinitrile is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]propanedinitrile typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that derivatives of 2-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]propanedinitrile exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of key signaling pathways associated with cancer progression, such as the PI3K/Akt and MAPK pathways .
2. Antimicrobial Properties
Another area of interest is the antimicrobial efficacy of this compound. Studies have shown that it possesses activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The compound's ability to disrupt microbial cell membranes has been identified as a potential mechanism of action .
Materials Science
1. Organic Electronics
The compound has been investigated for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties allow for efficient charge transport and light emission. Research highlights its role as a promising material for enhancing the performance of OLEDs, contributing to higher efficiency and stability .
2. Photovoltaic Devices
In photovoltaic applications, this compound has been incorporated into polymer blends to improve light absorption and energy conversion efficiency. Studies indicate that its integration into polymer solar cells can lead to enhanced power conversion efficiencies due to better exciton dissociation and charge transport characteristics .
Organic Synthesis
1. Building Block in Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the synthesis of more complex molecules. Its reactive nitrile groups facilitate various reactions, including nucleophilic additions and cycloadditions, making it valuable in synthesizing pharmaceuticals and agrochemicals.
2. Synthesis of Heterocycles
Moreover, it has been utilized in the synthesis of heterocyclic compounds, which are crucial in drug development. The ability to form diverse heterocycles through cyclization reactions expands its utility in creating novel therapeutic agents.
Case Studies
Mechanism of Action
The mechanism by which 2-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]propanedinitrile exerts its effects involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the STAT3 pathway, which plays a crucial role in inflammation and cell proliferation . By blocking this pathway, the compound can reduce inflammation and potentially slow the progression of certain diseases.
Comparison with Similar Compounds
Similar Compounds
2-[(2E)-1-methoxy-3-[(4-methylphenyl)amino]prop-2-en-1-ylidene]propanedinitrile: This compound shares a similar structure but has different substituents, which may alter its chemical properties and biological activity.
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Another structurally related compound with distinct chemical and biological properties.
Uniqueness
2-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]propanedinitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to inhibit the STAT3 pathway sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Biological Activity
The compound 2-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]propanedinitrile , also known as a derivative of chalcone, has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to elucidate the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a methoxy-substituted phenyl group and a propanedinitrile moiety, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 212.25 g/mol |
IUPAC Name | This compound |
CAS Number | 123456-78-9 (example) |
Antimicrobial Activity
Research has indicated that derivatives of chalcone exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Evaluation
A study evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of chalcone derivatives. The results indicated that:
- MIC values for the most active derivatives ranged from 0.22 to 0.25 μg/mL .
- The derivatives exhibited significant antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin in inhibiting biofilm formation.
Anticancer Properties
The potential anticancer effects of this compound have been explored in various studies. Chalcone derivatives are known to induce apoptosis in cancer cells through multiple mechanisms including the inhibition of cell proliferation and modulation of signaling pathways.
Research Findings
In vitro studies have shown:
- IC50 values for cell viability assays against different cancer cell lines were reported between 10–30 μM , indicating moderate cytotoxicity.
- Mechanistic studies suggest that these compounds may activate caspase pathways leading to apoptosis.
Anti-inflammatory Activity
Chalcone derivatives have also been noted for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
Experimental Evidence
In animal models, administration of chalcone derivatives resulted in:
- Significant reduction in inflammation markers such as TNF-alpha and IL-6.
- A decrease in paw edema by up to 50% compared to control groups.
Properties
IUPAC Name |
2-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]propanedinitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-16-13-7-5-11(6-8-13)3-2-4-12(9-14)10-15/h2-8H,1H3/b3-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQQJHPXTIBFRU-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=C(C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C=C(C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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